Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, substituted with ethyl, methoxy, and carboxylate groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate typically involves the elaboration of commercially available starting materials. One common method includes the reaction of 5,6-dimethoxyindole with ethyl chloroformate under basic conditions to introduce the ethyl carboxylate group . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Explored for its potential therapeutic applications due to its bioactive indole core.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes or act as an agonist/antagonist at specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxyindole: Lacks the ethyl carboxylate group but shares the methoxy substitutions.
Ethyl indole-2-carboxylate: Similar structure but without the methoxy groups.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Uniqueness
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)10-5-8-6-11(16-2)12(17-3)7-9(8)14-10/h5-7,14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUSDPZPBBBAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167663 | |
Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16382-18-6 | |
Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16382-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016382186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Ethyl 5,6-dimethoxyindole-2-carboxylate studied in relation to melanin?
A1: Ethyl 5,6-dimethoxyindole-2-carboxylate (DMICE) serves as a valuable model compound for investigating the structural and photophysical properties of melanin. Melanin, a complex biopolymer, derives from the oxidation and polymerization of phenolic compounds, including indole derivatives. [, ] DMICE, with its indole core structure and shielded hydroxyl groups, mimics key structural features of eumelanin monomers. This makes it a useful tool for studying the intrinsic properties of melanin without the complexities arising from its polymeric and heterogeneous nature.
Q2: How does halogenation influence the photophysical properties of Ethyl 5,6-dimethoxyindole-2-carboxylate?
A2: Halogenation, specifically iodination and bromination, significantly alters the photophysical properties of DMICE. Research shows that both iodinated (IDMICE) and brominated (BDMICE) derivatives exhibit ultrafast intersystem crossing (ISC). This process involves a transition from a singlet excited state to a triplet excited state. [] Importantly, IDMICE demonstrates a remarkably high triplet quantum yield (59.1%) and a faster ISC rate compared to BDMICE. [] This enhanced ISC in IDMICE is attributed to strong spin-orbit coupling induced by the presence of iodine and specific intermolecular interactions within its crystal structure, leading to the observation of room temperature phosphorescence. [] These findings highlight the potential of halogenated DMICE derivatives, particularly IDMICE, in applications requiring efficient triplet state generation, such as photodynamic therapy or organic light-emitting diodes.
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